molecular formula C5H8N4O2 B052582 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 114419-45-3

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B052582
CAS No.: 114419-45-3
M. Wt: 156.14 g/mol
InChI Key: XVWFTOJHOHJIMQ-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a triazole derivative with an amino acid precursor. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the triazole ring and its attachment to the amino acid backbone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through various purification techniques, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the amino acid backbone, potentially leading to different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or the amino acid backbone are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific combination of the triazole ring and amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058288
Record name Triazole alanine (as metabolite of triazole compounds)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86362-20-1, 114419-45-3
Record name 1H-1,2,4-Triazole-1-propanoic acid, alpha-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazole alanine (as metabolite of triazole compounds)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 6
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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